Violacein

Catalog No.
S546803
CAS No.
548-54-9
M.F
C20H13N3O3
M. Wt
343.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Violacein

CAS Number

548-54-9

Product Name

Violacein

IUPAC Name

3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C20H13N3O3/c24-10-5-6-15-12(7-10)14(9-21-15)17-8-13(19(25)23-17)18-11-3-1-2-4-16(11)22-20(18)26/h1-9,21,23-25H

InChI Key

XAPNKXIRQFHCHN-AQTBWJFISA-N

SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O

Solubility

Soluble in DMSO

Synonyms

(3E)-3-(1,2-dihydro-5-(5-hydroxy-1H-indol-3-yl)-2-oxo-3H-pyrrol-3-ylidene)-1,3-dihydro-2H-indol-2-one, 3-(1,2-dihydro-5-(5-hydroxy-1H-indole-3-yl)-2-oxo-3H-pyrrol-3-ylidene)-1,3-dihydro-2H-indole-2-one, violacein

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=C3)C4=CNC5=C4C=C(C=C5)O)O

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C=C(NC3=O)C4=CNC5=C4C=C(C=C5)O)/C(=O)N2

Description

The exact mass of the compound Violacein is 343.0957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of hydroxyindoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Violacein is a secondary metabolite, meaning it's not essential for the bacteria's basic survival but offers advantages in specific ecological niches []. Its production is controlled by a complex regulatory system involving cell density (quorum sensing) []. The pigment plays a crucial role in the bacteria's defense mechanisms, inhibiting the growth of competing microorganisms and potentially protecting against environmental stresses [].


Molecular Structure Analysis

Violacein possesses a unique and complex molecular structure. It is classified as a bis-indole alkaloid, meaning it consists of two indole rings linked by a pyrrolidone unit []. This structure contributes to its vibrant purple color and some of its interesting properties. Here's a breakdown of key features:

  • Indole Rings: These aromatic rings are responsible for the chromophore (color-giving group) in violacein. The specific arrangement of double bonds and electron distribution within these rings allows violacein to absorb light in the yellow-green region of the spectrum, leading to the observed purple color [].
  • Pyrrolidone Unit: This cyclic amide bridges the two indole rings and contributes to the overall rigidity of the molecule. This rigidity might play a role in how violacein interacts with other molecules in biological systems [].

Chemical Reactions Analysis

The biosynthesis of violacein is a well-studied process involving five VioABCDE enzymes that act on two tryptophan molecules as precursors []. However, the detailed chemical reactions involved in this pathway are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

Violacein appears as a deep violet powder with the following properties []:

  • Molecular Formula: C20H13N3O3
  • Molecular Weight: 343.34 g/mol
  • Melting Point: Decomposes above 280°C
  • Solubility: Soluble in methanol, slightly soluble in water
  • Stability: Light-sensitive, degrades under light exposure

Violacein's diverse biological activities stem from its interaction with various cellular components. Here are some proposed mechanisms:

  • Antimicrobial Activity: Violacein disrupts bacterial cell membranes, leading to leakage of cellular contents and cell death.
  • Immunomodulation: Studies suggest violacein can stimulate the immune system by activating macrophages and other immune cells.
  • Anticancer Properties: Violacein may inhibit the proliferation of cancer cells by interfering with cell cycle progression or inducing apoptosis (programmed cell death).

Antimicrobial Properties

Violacein exhibits broad-spectrum antimicrobial activity. Studies have shown its effectiveness against various bacteria, including Gram-positive and some Gram-negative strains []. It demonstrates activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and even some antibiotic-resistant strains of Staphylococcus aureus []. Research suggests violacein disrupts bacterial cell membranes, hindering their growth and survival [].

Antiparasitic Potential

Violacein's reach extends beyond bacteria. Research has shown promising results against parasitic diseases like malaria. Studies have demonstrated in vitro and in vivo effectiveness against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria [].

Anticancer Properties

Violacein has emerged as a potential candidate in the fight against cancer. Studies suggest it can induce cell death in various cancer cell lines by targeting their mitochondria, the cell's energy powerhouse []. Further research is needed to determine its efficacy and safety in human cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

343.0957

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJH0DSQ3SG

Wikipedia

(3Z)-violacein

Dates

Modify: 2023-08-15
1: Choi SY, Yoon KH, Lee JI, Mitchell RJ. Violacein: Properties and Production of a Versatile Bacterial Pigment. Biomed Res Int. 2015;2015:465056. doi: 10.1155/2015/465056. Epub 2015 Aug 3. Review. PubMed PMID: 26339614; PubMed Central PMCID: PMC4538413.
2: Sun H, Zhao D, Xiong B, Zhang C, Bi C. Engineering Corynebacterium glutamicum for violacein hyper production. Microb Cell Fact. 2016 Aug 24;15(1):148. doi: 10.1186/s12934-016-0545-0. PubMed PMID: 27557730; PubMed Central PMCID: PMC4997675.
3: Im H, Choi SY, Son S, Mitchell RJ. Combined Application of Bacterial Predation and Violacein to Kill Polymicrobial Pathogenic Communities. Sci Rep. 2017 Oct 31;7(1):14415. doi: 10.1038/s41598-017-14567-7. PubMed PMID: 29089523; PubMed Central PMCID: PMC5663959.
4: Ballestriero F, Daim M, Penesyan A, Nappi J, Schleheck D, Bazzicalupo P, Di Schiavi E, Egan S. Antinematode activity of Violacein and the role of the insulin/IGF-1 pathway in controlling violacein sensitivity in Caenorhabditis elegans. PLoS One. 2014 Oct 8;9(10):e109201. doi: 10.1371/journal.pone.0109201. eCollection 2014. Erratum in: PLoS One. 2018 Dec 26;13(12):e0210026. PubMed PMID: 25295516; PubMed Central PMCID: PMC4189955.
5: Dodou HV, de Morais Batista AH, Sales GWP, de Medeiros SC, Rodrigues ML, Nogueira PCN, Silveira ER, Nogueira NAP. Violacein antimicrobial activity on Staphylococcus epidermidis and synergistic effect on commercially available antibiotics. J Appl Microbiol. 2017 Oct;123(4):853-860. doi: 10.1111/jam.13547. PubMed PMID: 28744944.
6: Leal AM, de Queiroz JD, de Medeiros SR, Lima TK, Agnez-Lima LF. Violacein induces cell death by triggering mitochondrial membrane hyperpolarization in vitro. BMC Microbiol. 2015 Jun 6;15:115. doi: 10.1186/s12866-015-0452-2. PubMed PMID: 26048053; PubMed Central PMCID: PMC4457087.
7: Fang MY, Zhang C, Yang S, Cui JY, Jiang PX, Lou K, Wachi M, Xing XH. High crude violacein production from glucose by Escherichia coli engineered with interactive control of tryptophan pathway and violacein biosynthetic pathway. Microb Cell Fact. 2015 Jan 16;14:8. doi: 10.1186/s12934-015-0192-x. PubMed PMID: 25592762; PubMed Central PMCID: PMC4306242.
8: Pauer H, Hardoim CCP, Teixeira FL, Miranda KR, Barbirato DDS, de Carvalho DP, Antunes LCM, Leitão ÁADC, Lobo LA, Domingues RMCP. Impact of violacein from Chromobacterium violaceum on the mammalian gut microbiome. PLoS One. 2018 Sep 13;13(9):e0203748. doi: 10.1371/journal.pone.0203748. eCollection 2018. PubMed PMID: 30212521; PubMed Central PMCID: PMC6136722.
9: Choi SY, Kim S, Lyuck S, Kim SB, Mitchell RJ. High-level production of violacein by the newly isolated Duganella violaceinigra str. NI28 and its impact on Staphylococcus aureus. Sci Rep. 2015 Oct 22;5:15598. doi: 10.1038/srep15598. PubMed PMID: 26489441; PubMed Central PMCID: PMC4614999.
10: He L, Xiu Y, Jones JA, Baidoo EEK, Keasling JD, Tang YJ, Koffas MAG. Deciphering flux adjustments of engineered E. coli cells during fermentation with changing growth conditions. Metab Eng. 2017 Jan;39:247-256. doi: 10.1016/j.ymben.2016.12.008. Epub 2016 Dec 23. PubMed PMID: 28017690.
11: Hashimi SM, Xu T, Wei MQ. Violacein anticancer activity is enhanced under hypoxia. Oncol Rep. 2015 Apr;33(4):1731-6. doi: 10.3892/or.2015.3781. Epub 2015 Feb 4. PubMed PMID: 25652759.
12: Platt D, Amara S, Mehta T, Vercuyssee K, Myles EL, Johnson T, Tiriveedhi V. Violacein inhibits matrix metalloproteinase mediated CXCR4 expression: potential anti-tumor effect in cancer invasion and metastasis. Biochem Biophys Res Commun. 2014 Dec 5;455(1-2):107-12. PubMed PMID: 25450700; PubMed Central PMCID: PMC4293260.
13: Zhou Y, Fang MY, Li G, Zhang C, Xing XH. Enhanced Production of Crude Violacein from Glucose in Escherichia coli by Overexpression of Rate-Limiting Key Enzyme(S) Involved in Violacein Biosynthesis. Appl Biochem Biotechnol. 2018 Dec;186(4):909-916. doi: 10.1007/s12010-018-2787-2. Epub 2018 May 25. PubMed PMID: 29797295.
14: Woodhams DC, LaBumbard BC, Barnhart KL, Becker MH, Bletz MC, Escobar LA, Flechas SV, Forman ME, Iannetta AA, Joyce MD, Rabemananjara F, Gratwicke B, Vences M, Minbiole KPC. Prodigiosin, Violacein, and Volatile Organic Compounds Produced by Widespread Cutaneous Bacteria of Amphibians Can Inhibit Two Batrachochytrium Fungal Pathogens. Microb Ecol. 2018 May;75(4):1049-1062. doi: 10.1007/s00248-017-1095-7. Epub 2017 Nov 9. PubMed PMID: 29119317.
15: Devescovi G, Kojic M, Covaceuszach S, Cámara M, Williams P, Bertani I, Subramoni S, Venturi V. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum. Front Microbiol. 2017 Mar 7;8:349. doi: 10.3389/fmicb.2017.00349. eCollection 2017. PubMed PMID: 28326068; PubMed Central PMCID: PMC5339254.
16: Immanuel SRC, Banerjee D, Rajankar MP, Raghunathan A. Integrated constraints based analysis of an engineered violacein pathway in Escherichia coli. Biosystems. 2018 Sep;171:10-19. doi: 10.1016/j.biosystems.2018.06.002. Epub 2018 Jul 3. PubMed PMID: 30008425.
17: Jiang Y, Sigmund F, Reber J, Deán-Ben XL, Glasl S, Kneipp M, Estrada H, Razansky D, Ntziachristos V, Westmeyer GG. Violacein as a genetically-controlled, enzymatically amplified and photobleaching-resistant chromophore for optoacoustic bacterial imaging. Sci Rep. 2015 Jun 19;5:11048. doi: 10.1038/srep11048. PubMed PMID: 26091543; PubMed Central PMCID: PMC4473533.
18: Mehta T, Vercruysse K, Johnson T, Ejiofor AO, Myles E, Quick QA. Violacein induces p44/42 mitogen-activated protein kinase-mediated solid tumor cell death and inhibits tumor cell migration. Mol Med Rep. 2015 Jul;12(1):1443-8. doi: 10.3892/mmr.2015.3525. Epub 2015 Mar 20. PubMed PMID: 25816226; PubMed Central PMCID: PMC4438925.
19: Kothari V, Sharma S, Padia D. Recent research advances on Chromobacterium violaceum. Asian Pac J Trop Med. 2017 Aug;10(8):744-752. doi: 10.1016/j.apjtm.2017.07.022. Epub 2017 Aug 19. Review. PubMed PMID: 28942822.
20: Aruldass CA, Masalamany SRL, Venil CK, Ahmad WA. Antibacterial mode of action of violacein from Chromobacterium violaceum UTM5 against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Environ Sci Pollut Res Int. 2018 Feb;25(6):5164-5180. doi: 10.1007/s11356-017-8855-2. Epub 2017 Mar 31. PubMed PMID: 28361404.

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